molecular formula C20H27N5O4S B2958011 5-[(3,4-dimethoxyphenyl)[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol CAS No. 851809-92-2

5-[(3,4-dimethoxyphenyl)[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol

Cat. No.: B2958011
CAS No.: 851809-92-2
M. Wt: 433.53
InChI Key: XCJCPPSKBDLPAE-UHFFFAOYSA-N
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Description

The compound 5-[(3,4-dimethoxyphenyl)[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol is a complex organic molecule that belongs to the class of nitrogen-containing heterocyclic compounds This compound is characterized by its unique structure, which includes a triazolo-thiazole core, a piperazine ring, and a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3,4-dimethoxyphenyl)[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Triazolo-Thiazole Core: This step involves the cyclization of appropriate precursors under specific conditions to form the triazolo-thiazole core.

    Attachment of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction, where a suitable piperazine derivative reacts with the intermediate compound.

    Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group is attached via a Friedel-Crafts alkylation reaction, using a suitable catalyst and reaction conditions.

    Final Functionalization:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of environmentally friendly solvents and catalysts.

Chemical Reactions Analysis

Types of Reactions

5-[(3,4-dimethoxyphenyl)[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol: undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and catalysts such as aluminum chloride for Friedel-Crafts reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

5-[(3,4-dimethoxyphenyl)[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol: has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or tool in studying cellular processes.

    Medicine: Explored for its potential therapeutic effects, particularly as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 5-[(3,4-dimethoxyphenyl)[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and thereby exerting its effects. The exact pathways and molecular targets involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

5-[(3,4-dimethoxyphenyl)[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol: can be compared with other similar compounds, such as:

    Cetylpyridinium chloride: Known for its antimicrobial properties.

    Domiphen bromide: Used as a disinfectant and antiseptic.

    Bis(2-ethylhexyl) terephthalate: Utilized as a plasticizer in various industrial applications.

The uniqueness of This compound lies in its specific structure and the diverse range of applications it offers in different fields of research and industry.

Properties

IUPAC Name

5-[(3,4-dimethoxyphenyl)-[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N5O4S/c1-13-21-20-25(22-13)19(27)18(30-20)17(24-8-6-23(7-9-24)10-11-26)14-4-5-15(28-2)16(12-14)29-3/h4-5,12,17,26-27H,6-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCJCPPSKBDLPAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C(SC2=N1)C(C3=CC(=C(C=C3)OC)OC)N4CCN(CC4)CCO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[(3,4-dimethoxyphenyl)[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol
Reactant of Route 2
Reactant of Route 2
5-[(3,4-dimethoxyphenyl)[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol
Reactant of Route 3
Reactant of Route 3
5-[(3,4-dimethoxyphenyl)[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol
Reactant of Route 4
Reactant of Route 4
5-[(3,4-dimethoxyphenyl)[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol
Reactant of Route 5
Reactant of Route 5
5-[(3,4-dimethoxyphenyl)[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol
Reactant of Route 6
Reactant of Route 6
5-[(3,4-dimethoxyphenyl)[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol

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